



Application Notes: Immunofluorescence Staining of CD43

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Compound of Interest		
Compound Name:	TID43	
Cat. No.:	B116985	Get Quote

Introduction

CD43, also known as leukosialin or sialophorin, is a prominent sialoglycoprotein expressed on the surface of most hematopoietic cells, including T lymphocytes, monocytes, granulocytes, and some B lymphocytes. Its extensive O-glycosylation contributes to a large, negatively charged extracellular domain, suggesting roles in both cell adhesion and anti-adhesion. CD43 is implicated in various cellular processes, including cell proliferation, differentiation, adhesion, and apoptosis.[1] Its expression and function make it a significant marker in immunology and hematopathology research. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of CD43.[2][3]

Principle of the Assay

Immunofluorescence utilizes specific antibodies to detect the target antigen, in this case, CD43, within a cellular or tissue sample. An antibody specific to CD43 (the primary antibody) binds to the protein. Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (fluorophore), binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be visualized using a fluorescence microscope. This allows for the precise localization of CD43 to be observed.

Target Information: CD43

 Function: CD43 plays a dual role in cell adhesion. Its large, negatively charged extracellular domain can prevent cell-cell interactions, while it can also mediate adhesion through specific





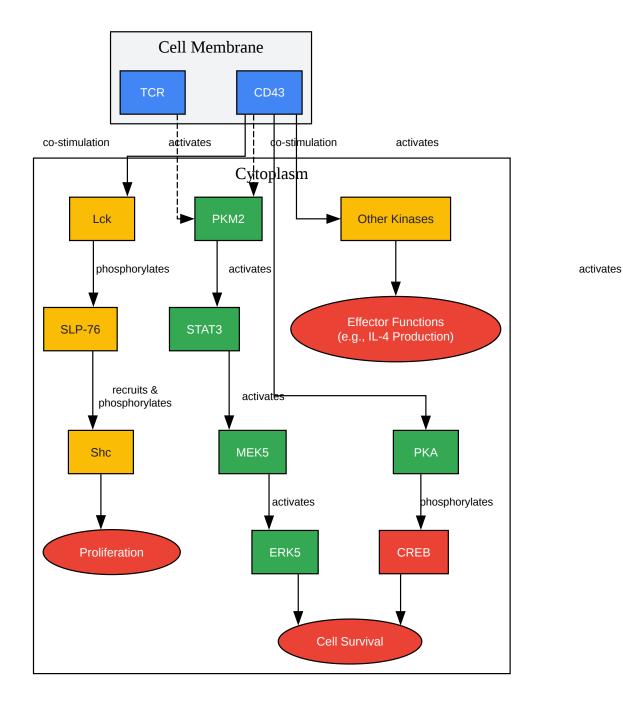


ligands. It is involved in T-cell activation, proliferation, and differentiation.[1][4] Ligation of CD43 can induce cytokine production and upregulation of activation markers.

- Signaling Pathways: CD43 ligation initiates intracellular signaling cascades. In T-cells, it can
 associate with adaptor proteins like SLP-76 and Shc, leading to their phosphorylation in an
 Lck-dependent manner. This can trigger downstream pathways involved in T-cell activation.
 Evidence also suggests a dual pathway of activation, with some effector functions being
 independent of the Lck tyrosine kinase. Furthermore, CD43 co-stimulation with the T-cell
 receptor (TCR) can activate pro-survival pathways involving PKM2, STAT3, and ERK5.
- Applications in Research: Studying CD43 localization and expression via immunofluorescence can provide insights into lymphocyte activation status, cell trafficking, and the characterization of hematopoietic malignancies.

CD43 Signaling Pathway





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Caption: CD43 signaling pathways in T-cells.



Detailed Immunofluorescence Protocol for CD43 Staining

This protocol provides a general guideline for indirect immunofluorescence staining of CD43 in cultured suspension cells (e.g., lymphocytes). Optimization may be required for specific cell types and experimental conditions.

Materials

- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS
- Primary Antibody: Anti-CD43 antibody (concentration to be optimized)
- Secondary Antibody: Fluorophore-conjugated antibody specific to the host species of the primary antibody
- · Nuclear Counterstain: DAPI or Hoechst solution
- Antifade Mounting Medium
- · Microscope slides and coverslips
- Poly-L-lysine (for coating slides to enhance cell adhesion)

Experimental Workflow

Caption: General workflow for immunofluorescence staining.

Procedure

Cell Preparation:



- Harvest suspension cells by centrifugation.
- Wash the cells twice with ice-cold PBS.
- Resuspend the cell pellet to a concentration of 1 x 10⁶ cells/mL in PBS.
- Cell Seeding:
 - Coat clean microscope slides with Poly-L-lysine for 10 minutes at room temperature.
 - Wash the slides with distilled water and let them air dry.
 - Add 50-100 μL of the cell suspension onto the coated slides and allow the cells to adhere for 30 minutes in a humidified chamber.
- Fixation:
 - Carefully remove the excess cell suspension.
 - Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
 - Gently wash the slides three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Note: CD43 is a surface protein, so this step may be omitted if only surface staining is desired. For visualizing any potential internalized protein, permeabilization is necessary.
 - Incubate the slides with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the slides three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
- Primary Antibody Incubation:



- Dilute the anti-CD43 primary antibody to its optimal concentration in the blocking buffer.
- Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the slides three times with PBS for 5 minutes each.
 - Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
 - Incubate the slides with the diluted secondary antibody for 1 hour at room temperature in the dark.

Counterstaining:

- Wash the slides three times with PBS for 5 minutes each in the dark.
- Incubate the slides with a DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
- Wash the slides twice with PBS.

Mounting:

- Add a drop of antifade mounting medium to each slide.
- Carefully place a coverslip over the cells, avoiding air bubbles.
- Seal the edges of the coverslip with nail polish if desired.

· Imaging:

- Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore and nuclear stain.
- Store the slides at 4°C in the dark.



Data Presentation and Quantitative Analysis

Quantitative analysis of immunofluorescence images allows for an objective assessment of protein expression and localization. This can be achieved through measuring the fluorescence intensity of the signal.

Data Acquisition and Analysis Workflow

- Image Acquisition: Capture images using consistent microscope settings (e.g., laser power, gain, exposure time) for all samples to be compared.
- Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for preprocessing, which may include background subtraction.
- Cell Segmentation: Automatically or manually define the regions of interest (ROIs), such as individual cells or specific subcellular compartments.
- Signal Quantification: Measure the mean fluorescence intensity within the defined ROIs.
- Statistical Analysis: Perform statistical tests to compare the fluorescence intensities between different experimental groups.

Example Data Table

Experimental Group	Mean Fluorescence Intensity (Arbitrary Units) ± SD	n (number of cells)
Control (Untreated)	150.5 ± 25.2	100
Stimulated (e.g., PMA)	450.8 ± 55.7	100
Inhibitor + Stimulated	200.1 ± 30.9	100

Troubleshooting



Problem	Possible Cause	Recommendation
Weak or No Signal	Low protein expression.	Use a positive control cell line known to express CD43.
Inactive primary/secondary antibody.	Check antibody storage and use a fresh aliquot.	
Incorrect antibody dilution.	Optimize antibody concentration by performing a titration.	
Photobleaching.	Minimize exposure to light; use an antifade mounting medium.	_
High Background	Primary or secondary antibody concentration too high.	Decrease antibody concentration.
Insufficient blocking.	Increase blocking time or try a different blocking agent.	
Inadequate washing.	Increase the number and duration of wash steps.	
Autofluorescence.	Check an unstained sample for autofluorescence. Use fresh fixative solutions.	
Non-specific Staining	Cross-reactivity of the secondary antibody.	Use a secondary antibody that is pre-adsorbed against the species of your sample.
Primary antibody is not specific.	Validate the primary antibody using a negative control (e.g., knockout cells).	

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